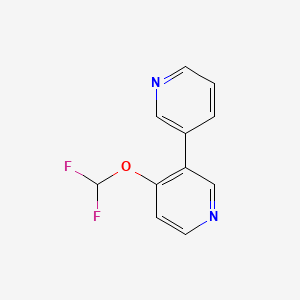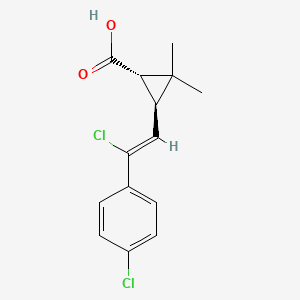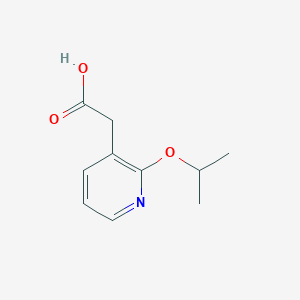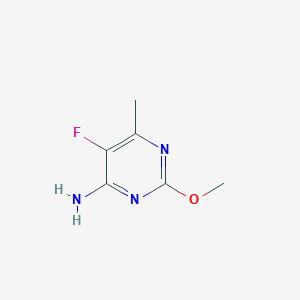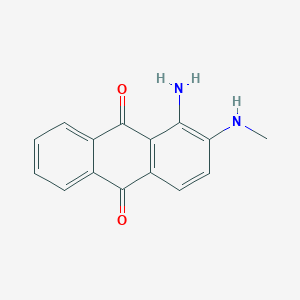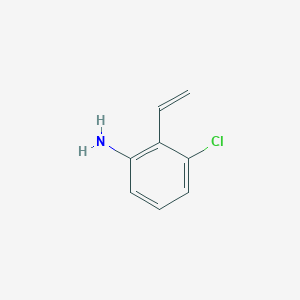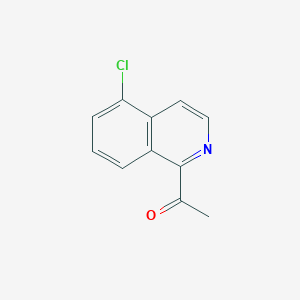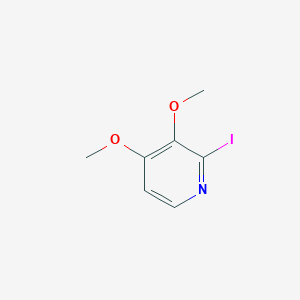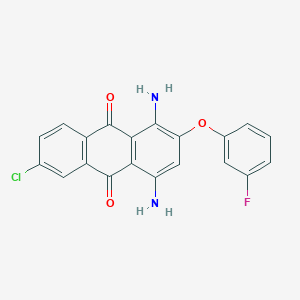
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and fluorophenoxy substituents on the anthracene-9,10-dione core.
Vorbereitungsmethoden
The synthesis of 1,4-diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups using reducing agents like tin(II) chloride or iron powder.
Halogenation: Introduction of the chloro substituent using chlorinating agents such as thionyl chloride.
Etherification: Attachment of the fluorophenoxy group through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The amino, chloro, and fluorophenoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer, antimicrobial, and antioxidant activities.
Industry: Utilized in the development of dyes and pigments with specific color properties.
Wirkmechanismus
The mechanism of action of 1,4-diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects. Additionally, it can inhibit specific enzymes, further affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4-Diamino-2-chloroanthracene-9,10-dione: Similar structure but lacks the fluorophenoxy group.
2,6-Diaminoanthraquinone: Different substitution pattern on the anthracene core.
Mitoxantrone: A clinically used anticancer drug with a similar anthraquinone core but different substituents.
The uniqueness of this compound lies in its specific combination of substituents, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88605-20-3 |
|---|---|
Molekularformel |
C20H12ClFN2O3 |
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
1,4-diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClFN2O3/c21-9-4-5-12-13(6-9)20(26)16-14(23)8-15(18(24)17(16)19(12)25)27-11-3-1-2-10(22)7-11/h1-8H,23-24H2 |
InChI-Schlüssel |
OJNAQXZPVMVVHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)


![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)
